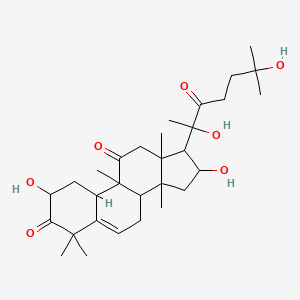
Tetrahydrocucurbitacin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrocucurbitacin I is a naturally occurring tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family. This compound is known for its potent biological activities, including anti-inflammatory, anticancer, and hepatoprotective properties . It is part of the larger group of cucurbitacins, which have been studied extensively for their medicinal potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrocucurbitacin I typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the reduction of cucurbitacin I using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the roots and fruits of Cucurbitaceae plants, remains a viable method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocucurbitacin I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form ketones, enhancing the compound’s biological activity.
Reduction: Reduction reactions, such as hydrogenation, are used to convert cucurbitacin I to this compound.
Substitution: Halogenation and other substitution reactions can modify the compound’s structure to study its biological effects.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) with Pd/C as a catalyst is frequently employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, ketonated, and halogenated derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Tetrahydrocucurbitacin I has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of tetracyclic triterpenoids.
Biology: Its potent biological activities make it a valuable tool for studying cell signaling pathways and gene expression.
Mechanism of Action
Tetrahydrocucurbitacin I is compared with other cucurbitacins, such as cucurbitacin B, D, and E:
Cucurbitacin B: Known for its strong anticancer properties, but with higher toxicity.
Cucurbitacin D: Similar anticancer effects but less potent than this compound.
Cucurbitacin E: Exhibits anti-inflammatory and anticancer activities, but with different molecular targets.
Uniqueness: this compound stands out due to its balanced profile of potent biological activities and relatively lower toxicity compared to other cucurbitacins .
Comparison with Similar Compounds
- Cucurbitacin B
- Cucurbitacin D
- Cucurbitacin E
- Dihydrocucurbitacin B
Conclusion
Tetrahydrocucurbitacin I is a compound of significant interest due to its diverse biological activities and potential applications in medicine and industry. Its unique properties and mechanisms of action make it a valuable subject for ongoing research.
Properties
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMUUFDDBRYVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
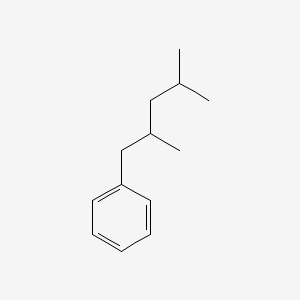
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
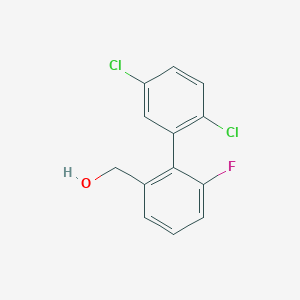
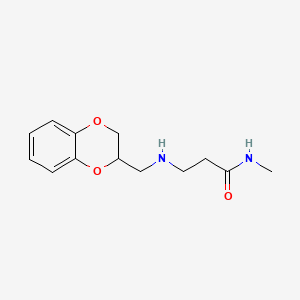
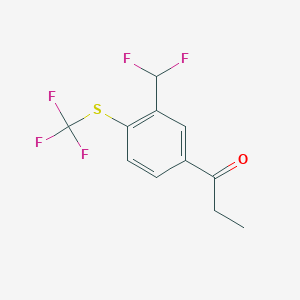
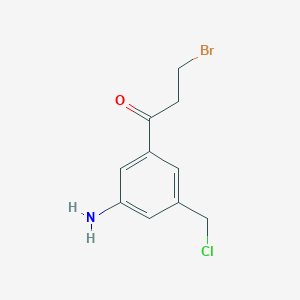
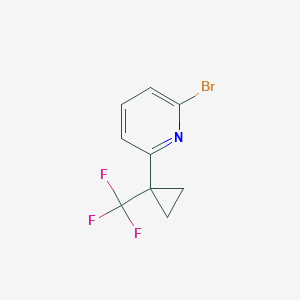
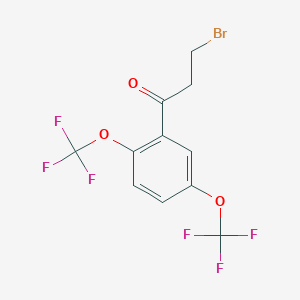
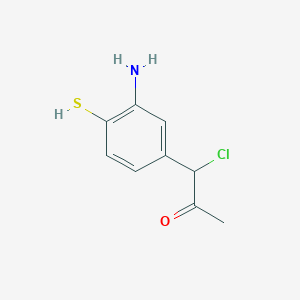
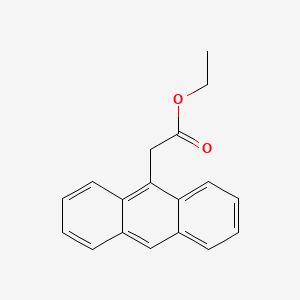
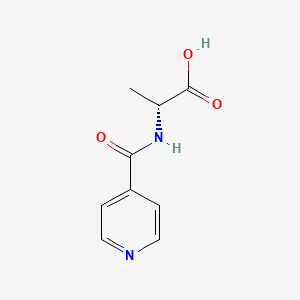
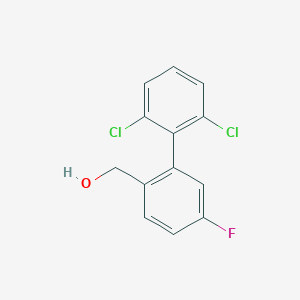
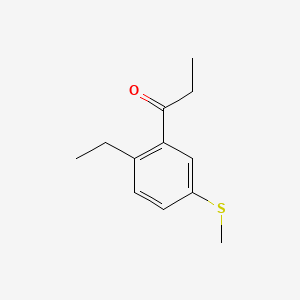
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
